

Unraveling the Early Research on Anticancer Agent ADG126: A Technical Guide

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Compound of Interest

Compound Name: Anticancer agent 126

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An in-depth analysis of the preclinical and early clinical development of ADG126, an anti-CTLA-4 monoclonal antibody, for researchers, scientists, and drug development professionals.

The landscape of cancer therapy has been revolutionized by the advent of immunotherapy, which harnesses the body's own immune system to combat malignant cells. A key player in this field is the regulation of immune checkpoints, which act as brakes on the immune response. One such critical checkpoint is the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4). "Anticancer agent 126" is a designation that has been applied to several distinct investigational compounds. For the purposes of this technical guide, we will focus on the significant body of research surrounding ADG126, an innovative anti-CTLA-4 fully human monoclonal antibody currently under investigation for the treatment of advanced or metastatic solid tumors.^[1]

ADG126 is designed to block the inhibitory signals of CTLA-4, thereby unleashing a more robust anti-tumor immune response.^[1] What sets ADG126 apart is its design as a masked "SAFEbody," which aims to improve safety and widen the therapeutic window by limiting off-tumor side effects in normal tissues while enabling selective activation in the tumor microenvironment.^[2] This guide will delve into the early preclinical and clinical research on ADG126, presenting key data, experimental methodologies, and the signaling pathways it modulates.

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies of ADG126.

Table 1: Clinical Efficacy of ADG126 in Combination with Pembrolizumab in Metastatic Microsatellite Stable Colorectal Cancer (MSS CRC)[3]

Metric	Cohort A (10 mg/kg Q3W)	Cohort D (10 mg/kg Q6W)	Cohorts B & C (Combined)
Overall Response Rate (ORR)	17% (95% CI, 6.0%–36.0%)	0% (95% CI, 0.0%–31.0%)	29% (95% CI, 11.0%–52.0%)
Disease Control Rate (DCR)	76% (95% CI, 56.0%–90.0%)	70.0% (95% CI, 35.0%–93.0%)	81.0% (95% CI, 58.0%–95.0%)
Median Progression-Free Survival (PFS)	4.8 months (95% CI, 2.6-6.7)	Not Reported	Not Reported
Median Overall Survival (OS)	Not Reported	Not Reported	19.4 months (interim)

Table 2: Early Clinical Observations of ADG126 Monotherapy[2]

Observation	Finding
Dose Limiting Toxicities (DLTs)	None observed up to 10 mg/kg
Maximum Tolerated Dose (MTD)	Not reached
Most Common Treatment-Related Adverse Events (TRAEs)	Grade 1 fatigue (19%) and pruritus (13%)
Stable Disease	5 out of 16 patients, with one exceeding 24 weeks
Tumor Reduction	>20% durable reduction in target lesions in one ovarian and one uveal melanoma patient
Biomarker Reduction	77% reduction in CA-125 in an ovarian cancer patient after 7 cycles at 1 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following outlines the protocols for key experiments in the early evaluation of ADG126.

Phase 1b/2 Clinical Trial of ADG126 in Combination with Pembrolizumab (NCT05405595)[\[4\]](#)[\[5\]](#)

- Study Design: An open-label, dose escalation and expansion study to assess the safety, tolerability, pharmacokinetics (PK), and immunogenicity of ADG126 combined with pembrolizumab in patients with advanced/metastatic solid tumors, with a focus on microsatellite stable colorectal cancer.[\[4\]](#)[\[5\]](#)
- Patient Population: Adults (≥ 18 years) with an ECOG performance status of 0 or 1, who have progressed after standard therapies.[\[4\]](#) Patients were required to have at least one measurable lesion as per RECIST v1.1 criteria.[\[4\]](#)
- Treatment Regimen: ADG126 was administered as an intravenous infusion.[\[5\]](#) The study evaluated various dosing regimens, including 10 mg/kg every 3 weeks and a 20 mg/kg loading dose followed by 10 mg/kg every 3 weeks.[\[3\]](#)
- Endpoints:
 - Primary: Safety, tolerability, maximum tolerated dose, and recommended Phase 2 dose.[\[3\]](#)
 - Secondary: Pharmacokinetics, pharmacodynamics, and anti-tumor activity.[\[3\]](#)
- Tumor Assessment: Tumor response was evaluated according to RECIST v1.1 criteria.[\[4\]](#)

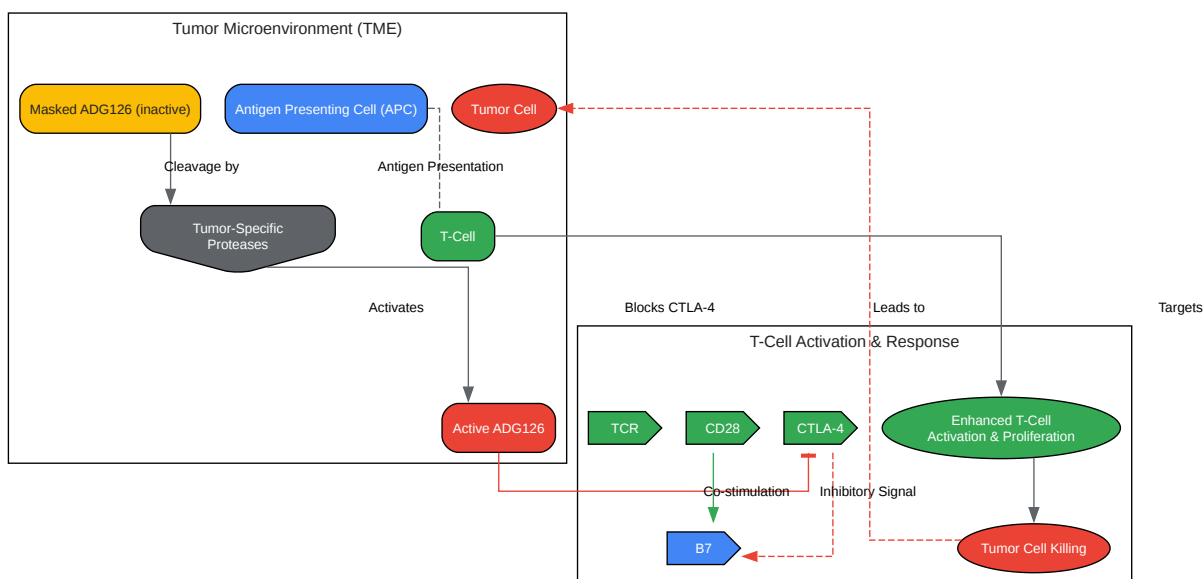
ADG126 Monotherapy Phase 1 Trial (NCT04645069)[\[2\]](#)

- Study Design: A Phase 1 dose-escalation study of ADG126 monotherapy in patients with advanced solid tumors.[\[2\]](#)
- Treatment Regimen: ADG126 was administered intravenously every 3 weeks at escalating doses of 0.1, 0.3, 1, 3, and 10 mg/kg.[\[2\]](#)
- Endpoints:
 - Primary: Safety and tolerability.[\[2\]](#)

- Secondary: Pharmacokinetics, overall response rate (ORR) per RECIST v1.1, and progression-free survival (PFS).[2]

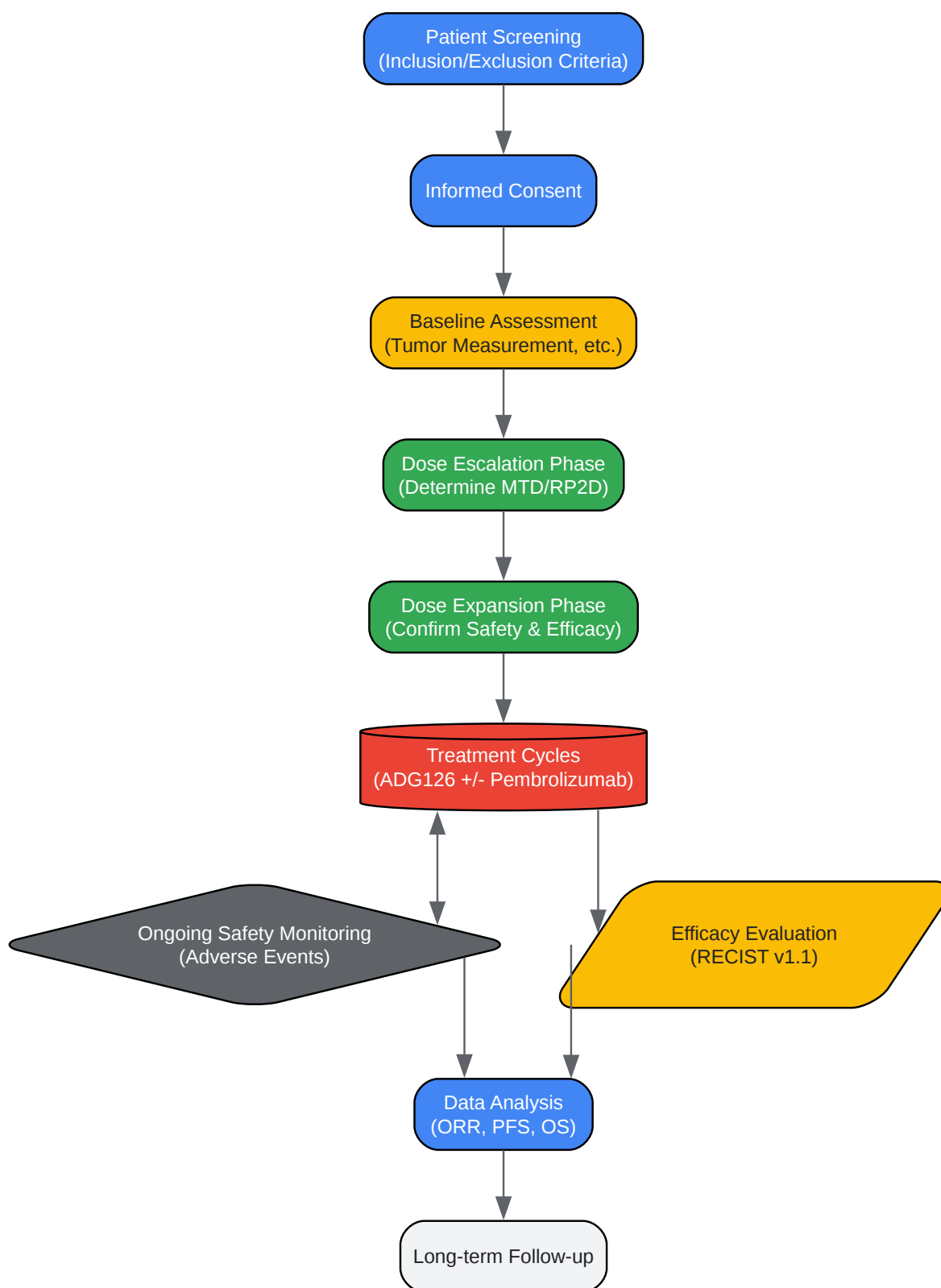
Visualizing the Mechanism and Workflow

Diagrams are provided below to illustrate the signaling pathway of ADG126 and a typical clinical trial workflow.



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Caption: Mechanism of action of ADG126 in the tumor microenvironment.



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Caption: Generalized workflow for a Phase 1b/2 clinical trial of ADG126.

In conclusion, the early research on ADG126 demonstrates its potential as a novel anti-CTLA-4 therapy with a manageable safety profile and promising anti-tumor activity, particularly in combination with other immunotherapies. Further investigation in randomized controlled trials is warranted to fully elucidate its efficacy and place in the oncology treatment paradigm.[3]

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